molecular formula C10H7BrO2 B13570441 5-Bromo-7-methylbenzofuran-2-carbaldehyde

5-Bromo-7-methylbenzofuran-2-carbaldehyde

Cat. No.: B13570441
M. Wt: 239.06 g/mol
InChI Key: GMDAHWPUVAXNLH-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-benzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an aldehyde group at the 2nd position of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

The synthesis of 5-bromo-7-methyl-1-benzofuran-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 7-methyl-1-benzofuran-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial production methods for benzofuran derivatives often involve multi-step processes that include the formation of the benzofuran ring followed by functional group modifications. These methods may utilize catalysts and specific reaction conditions to achieve high yields and purity of the desired compound .

Chemical Reactions Analysis

5-bromo-7-methyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid, while reduction yields 5-bromo-7-methyl-1-benzofuran-2-methanol .

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to the inhibition or activation of various biochemical processes. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, which can lead to anticancer effects .

Comparison with Similar Compounds

5-bromo-7-methyl-1-benzofuran-2-carbaldehyde can be compared with other benzofuran derivatives such as:

The uniqueness of 5-bromo-7-methyl-1-benzofuran-2-carbaldehyde lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-7-methyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDAHWPUVAXNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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